Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:
Starting Materials: Piperidine, ethyl chloroformate, and 3-aminopropanol.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: Commonly used catalysts include triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems ensures consistent quality and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-1-piperidinecarboxylate
- Ethyl 4-oxo-1-piperidinecarboxylate
- 1-Benzyl-4-piperidone
Uniqueness
Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminopropoxy group allows for unique interactions and reactivity compared to other piperidine derivatives.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-2-15-11(14)13-7-4-10(5-8-13)16-9-3-6-12/h10H,2-9,12H2,1H3 |
InChI Key |
ZUZJZHXXOUTUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OCCCN |
Origin of Product |
United States |
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